3-(4-oxo-cyclohexyl)-3H-pyrimidin-4-one
Description
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(4-oxocyclohexyl)pyrimidin-4-one |
InChI |
InChI=1S/C10H12N2O2/c13-9-3-1-8(2-4-9)12-7-11-6-5-10(12)14/h5-8H,1-4H2 |
InChI Key |
BRQJYSIXBMGQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1N2C=NC=CC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares 3-(4-oxo-cyclohexyl)-3H-pyrimidin-4-one with structurally related pyrimidinone derivatives:
Key Observations :
- Cyclohexanone vs. Aromatic Substituents: The cyclohexanone group in the target compound reduces aromaticity compared to chromene- or thieno-fused analogs (e.g., ), likely altering solubility and bioavailability.
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ABT-925) enhance metabolic resistance, while amino or thioether groups () increase polarity and reactivity .
Comparison :
- Efficiency : Microwave-assisted synthesis () achieves higher yields (65–75%) compared to traditional methods (54% in ), suggesting advantages in energy and time efficiency.
Physicochemical and Spectral Properties
Insights :
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